3-amino-N-(2-ethoxyphenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 2-ethoxyaniline with benzoyl chloride under basic conditions to form the corresponding benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-amino-N-(2-ethoxyphenyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3-ethoxyphenyl)benzamide: Similar structure but with the amino and ethoxy groups in different positions.
3-amino-N-(2-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-amino-N-(2-ethoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can affect the compound’s solubility and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-amino-N-(2-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXQPMQKOUFJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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